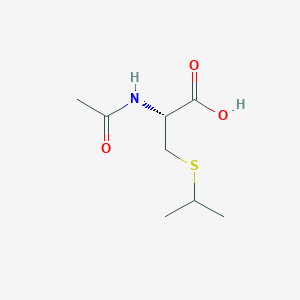

N-Acetyl-S-propan-2-yl-L-cysteine

Description

Properties

CAS No. |

5572-21-4 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-propan-2-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-5(2)13-4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |

InChI Key |

SSYUDPJWXJZUAP-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)SC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)SCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-propan-2-yl-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the propan-2-yl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with isopropyl bromide in the presence of a base such as sodium hydroxide to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-propan-2-yl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.

Substitution: Acylating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Acetyl-S-propan-2-yl-L-cysteine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.

Biology: It is studied for its role in cellular processes and as a potential antioxidant.

Medicine: It has potential therapeutic applications, including as a mucolytic agent and in the treatment of acetaminophen overdose.

Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-propan-2-yl-L-cysteine involves its ability to modulate oxidative stress and act as an antioxidant. It can increase the levels of glutathione, a major antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in detoxifying reactive oxygen species and protecting cells from oxidative damage. Additionally, it may interact with various molecular targets and pathways involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of this compound and Analogs

Physicochemical and Stability Considerations

- Stereochemical Complexity : Compounds like DHBMA and HMPMA exist as diastereomeric mixtures, which can complicate purification and standardization .

- Stability : NAC is stable at room temperature , while S-substituted derivatives may require specific storage conditions (e.g., -20°C for NAC derivatives ).

Research Findings and Implications

- Biomarker Utility : S-substituted NAC derivatives like CEMA and DHBMA are validated as biomarkers for exposure to acrylonitrile and 1,3-butadiene, respectively . This compound could similarly serve as a biomarker for isopropyl-containing toxicants.

- Therapeutic Potential: Structural analogs with hydrophobic groups (e.g., benzyl, chlorophenyl) show promise in targeted drug delivery, suggesting this compound may excel in lipid-rich environments .

Q & A

Basic Research: Synthesis and Characterization

Q1: What standardized methodologies are recommended for synthesizing and characterizing N-Acetyl-S-propan-2-yl-L-cysteine to ensure reproducibility in academic research? Methodological Answer:

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected cysteine derivatives, followed by selective acetylation and alkylation steps. Ensure reaction stoichiometry is optimized to minimize side products like N,S-diacetyl-L-cysteine (common impurity) .

- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and stereochemistry. For purity assessment, reverse-phase HPLC with UV detection at 210 nm is recommended, with validation against certified reference materials .

Basic Research: In Vitro Model Design

Q2: How can researchers design robust in vitro models to study the antioxidant mechanisms of this compound? Methodological Answer:

- Cell Lines : Use primary hepatocytes or SH-SY5Y neuronal cells to assess redox modulation. Pre-treat cells with pro-oxidants (e.g., H₂O₂ or acetaminophen metabolites) to induce oxidative stress, then quantify glutathione (GSH) levels via Ellman’s assay .

- Dosage : Establish dose-response curves (0.1–10 mM) to identify therapeutic vs. cytotoxic thresholds. Include N-acetylcysteine (NAC) as a positive control to benchmark efficacy .

Advanced Research: Analytical Method Development

Q3: What advanced analytical techniques resolve structural ambiguities in this compound derivatives? Methodological Answer:

- Chiral Separation : Use chiral stationary phase LC-MS (e.g., Chirobiotic T columns) to distinguish stereoisomers. Pair with circular dichroism (CD) spectroscopy for conformational analysis .

- Isotope Labeling : Synthesize deuterated analogs (e.g., S-allyl-d5-L-cysteine) to track metabolic pathways via stable isotope-resolved metabolomics (SIRM) .

Advanced Research: Contradictory Data Interpretation

Q4: How should researchers address contradictory findings in this compound’s efficacy across disease models? Methodological Answer:

- Systematic Review : Conduct meta-analyses of preclinical studies using PRISMA guidelines, focusing on variables like dosage, administration route, and model specificity (e.g., liver vs. neuronal injury) .

- Mechanistic Profiling : Apply multi-omics approaches (transcriptomics, proteomics) to identify context-dependent pathways. For example, discrepancies in Parkinson’s models may arise from differential dopamine transporter expression .

Advanced Research: Oxidative Stress Modulation

Q5: What experimental frameworks validate this compound’s role in mitigating 4-hydroxy-2-nonenal (4-HNE) toxicity? Methodological Answer:

- Biomarker Quantification : Use LC-MS/MS to measure 4-HNE-protein adducts in tissues. Compare with NAC’s efficacy in epalrestat-treated models, noting that higher lipophilicity may enhance membrane permeability .

- Kinetic Studies : Perform stopped-flow spectroscopy to determine reaction rates between the compound and 4-HNE, using pseudo-first-order conditions .

Advanced Research: Synergistic Therapeutic Combinations

Q6: How can researchers identify synergistic drug combinations involving this compound for complex pathologies? Methodological Answer:

- High-Throughput Screening : Use combinatorial libraries (e.g., kinase inhibitors + NAC derivatives) in 3D spheroid models. Analyze synergy via Chou-Talalay plots (combination index <1 indicates synergy) .

- In Vivo Validation : Test combinations in transgenic models (e.g., APP/PS1 mice for Alzheimer’s) with longitudinal monitoring of oxidative stress markers (e.g., 8-OHdG) .

Advanced Research: Pharmacokinetic Challenges

Q7: What strategies improve the bioavailability and tissue targeting of this compound in preclinical studies? Methodological Answer:

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl acetate derivatives) to enhance intestinal absorption. Validate using Caco-2 cell permeability assays .

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release. Track biodistribution via fluorescence imaging (e.g., Cy5.5 labeling) .

Advanced Research: Multi-Omics Integration

Q8: How can multi-omics datasets clarify the pleiotropic effects of this compound? Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells, focusing on Nrf2-regulated genes (e.g., HO-1, GCLC). Use IPA or DAVID for pathway enrichment .

- Metabolomics : Apply untargeted LC-HRMS to profile changes in cysteine, GSH, and succinate levels. Cross-reference with clinical datasets (e.g., PRJNA988517) .

Advanced Research: Structure-Activity Relationships (SAR)

Q9: What computational and experimental approaches define the SAR of this compound analogs? Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with Keap1 or NF-κB. Validate with site-directed mutagenesis .

- Analog Synthesis : Modify the S-alkyl chain (e.g., S-geranylgeraniol-L-cysteine) and assess redox activity via DPPH radical scavenging assays .

Advanced Research: Genetic Variability Impact

Q10: How does genetic variability (e.g., GST polymorphisms) influence the therapeutic response to this compound? Methodological Answer:

- Pharmacogenomics : Genotype clinical cohorts for GSTP1 (Ile105Val) and GSTM1 null alleles. Correlate with pharmacokinetic data (AUC, Cmax) using multivariate regression .

- CRISPR Models : Generate GST-knockout cell lines (e.g., HepG2) to isolate the compound’s metabolism from endogenous detoxification pathways .

Advanced Research: Neuroprotective Mechanisms

Q11: What experimental models elucidate this compound’s neuroprotective mechanisms beyond antioxidant activity? Methodological Answer:

- Electrophysiology : Perform patch-clamp recordings on cortical neurons to assess NMDA receptor modulation. Compare with MK-801 (non-competitive antagonist) controls .

- Microglial Polarization : Use BV2 cells to evaluate shifts from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes via cytokine profiling (IL-6, TNF-α vs. IL-10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.